molecular formula C20H26N4O B6085576 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide

2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide

Cat. No. B6085576
M. Wt: 338.4 g/mol
InChI Key: RPXSRQKMGUBMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide, also known as A-84543, is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical fields.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been shown to bind to the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in pain modulation and inflammation. 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide may also affect other receptors, such as the mu-opioid receptor and the dopamine transporter, which are involved in pain and addiction pathways.
Biochemical and Physiological Effects:
2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been shown to have various biochemical and physiological effects in animal models. In pain management, 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been found to reduce inflammation and hypersensitivity to pain. In addiction treatment, 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been reported to reduce drug-seeking behavior and withdrawal symptoms. In neurodegenerative diseases, 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has several advantages for lab experiments, such as its high purity and stability, and its well-characterized pharmacological profile. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments with 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide.

Future Directions

There are several future directions for the research on 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide. One direction is to further investigate its mechanism of action and its potential interactions with other receptors and signaling pathways. Another direction is to explore its therapeutic potential in other medical fields, such as cancer and autoimmune diseases. Additionally, the development of more potent and selective analogs of 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical fields. Its synthesis method has been optimized to yield high purity and high yield of the final product. 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been shown to have analgesic, anti-addictive, and neuroprotective effects in animal models, and its mechanism of action involves the modulation of the endocannabinoid system. Despite its advantages for lab experiments, there are also limitations to its use, and future research should focus on exploring its mechanism of action and therapeutic potential in other medical fields.

Synthesis Methods

The synthesis of 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide involves the reaction of 2-aminoisonicotinic acid with 3-phenylpropylamine and piperidine in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide.

Scientific Research Applications

2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various medical fields, such as pain management, addiction treatment, and neurodegenerative diseases. In pain management, 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. In addiction treatment, 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been found to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction. In neurodegenerative diseases, 2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide has been reported to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-amino-N-[1-(3-phenylpropyl)piperidin-3-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c21-19-14-17(10-11-22-19)20(25)23-18-9-5-13-24(15-18)12-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13,15H2,(H2,21,22)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXSRQKMGUBMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[1-(3-phenylpropyl)piperidin-3-yl]pyridine-4-carboxamide

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